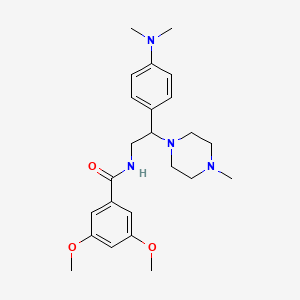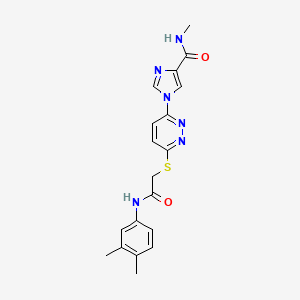
4-(Bromomethyl)benzenamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)benzenamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a white crystalline solid that is soluble in water and ethanol. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)benzenamine hydrobromide can be synthesized through a multi-step process:
Bromination of Benzylamine: Benzylamine is reacted with bromine in the presence of a solvent like carbon tetrachloride (CCl4) to form 4-(Bromomethyl)benzenamine.
Formation of Hydrobromide Salt: The resulting 4-(Bromomethyl)benzenamine is then treated with hydrobromic acid (HBr) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Controlled addition of bromine to benzylamine.
- Use of catalysts to enhance the reaction rate.
- Purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)benzenamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenamines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methylbenzenamine.
Applications De Recherche Scientifique
4-(Bromomethyl)benzenamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)benzenamine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property makes it useful in studying enzyme mechanisms and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Similar structure but lacks the bromomethyl group.
Benzylamine: Lacks the bromine substituents.
4-(Chloromethyl)benzenamine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-(Bromomethyl)benzenamine hydrobromide is unique due to its dual functional groups (bromomethyl and amine), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and research .
Propriétés
IUPAC Name |
4-(bromomethyl)aniline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAZZGZGCITUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2921409.png)




![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)

![2-butyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2921425.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)

